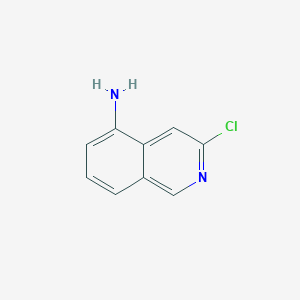

3-Chloroisoquinolin-5-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-chloroisoquinolin-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2/c10-9-4-7-6(5-12-9)2-1-3-8(7)11/h1-5H,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZITUQCQEDBPHMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=CN=C(C=C2C(=C1)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00587806 | |

| Record name | 3-Chloroisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58142-49-7 | |

| Record name | 3-Chloroisoquinolin-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00587806 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Comprehensive Technical Guide to 3-Chloroisoquinolin-5-amine (CAS: 58142-49-7)

Abstract

This document provides an in-depth technical overview of 3-Chloroisoquinolin-5-amine, a heterocyclic compound with significant applications in synthetic and medicinal chemistry. This guide details its chemical and physical properties, predicted spectroscopic data, a detailed synthesis protocol, and its reactivity. It serves as a crucial resource for researchers, scientists, and professionals in drug development, highlighting the compound's role as a versatile intermediate for constructing complex molecular architectures and Active Pharmaceutical Ingredients (APIs).[1]

General and Physicochemical Properties

This compound is a substituted isoquinoline that serves as a valuable building block in organic synthesis.[1] Its unique structure, featuring a reactive chlorine atom and an amine group on the isoquinoline core, makes it a versatile precursor for a wide range of chemical transformations.[1]

Table 1: General Properties of this compound

| Property | Value | Reference |

| CAS Number | 58142-49-7 | [2][3] |

| Molecular Formula | C₉H₇ClN₂ | [2][3] |

| Molecular Weight | 178.62 g/mol | [2][3] |

| IUPAC Name | This compound | [2] |

| Synonyms | 5-Amino-3-chloroisoquinoline, 3-Chloro-5-isoquinolinamine | [2][3] |

| InChIKey | ZITUQCQEDBPHMJ-UHFFFAOYSA-N | [3] |

Table 2: Physicochemical Properties of this compound

| Property | Value | Reference |

| Physical Form | Solid | |

| Melting Point | 175 - 177 °C | [4] |

| Boiling Point | 372.6 °C at 760 mmHg | [3] |

| Density | 1.363 - 1.4 g/cm³ | [2][3] |

| Flash Point | 179.1 °C | [2][3] |

| XLogP3 | 2.4 | [3] |

| PSA | 38.91 Ų | [2] |

| Refractive Index | 1.712 | [2][3] |

| Storage Temperature | 2-8°C, protect from light | [5] |

Spectroscopic Properties

While specific spectra are not publicly available, the structural features of this compound allow for the prediction of its characteristic spectroscopic data, which are essential for its identification and characterization.

Table 3: Predicted Spectroscopic Data for this compound

| Technique | Expected Characteristics |

| ¹H NMR | Aromatic protons on the isoquinoline ring would appear in the downfield region (approx. 7.0-8.5 ppm). The amine (-NH₂) protons would likely appear as a broad singlet, with its chemical shift dependent on solvent and concentration. |

| ¹³C NMR | Aromatic carbons would show signals in the range of ~110-150 ppm. The carbon bearing the chlorine atom (C3) would be deshielded, while the carbon attached to the amino group (C5) would be shielded relative to unsubstituted isoquinoline. |

| IR Spectroscopy | Characteristic peaks would include N-H stretching vibrations for the primary amine (approx. 3300-3500 cm⁻¹), C=C and C=N stretching vibrations for the aromatic rings (approx. 1500-1650 cm⁻¹), and a C-Cl stretching vibration (approx. 600-800 cm⁻¹). |

| Mass Spectrometry | The molecular ion peak (M⁺) would be observed at m/z 178, with a characteristic isotopic pattern (M+2) at m/z 180 in an approximate 3:1 ratio, confirming the presence of one chlorine atom. |

Synthesis and Experimental Protocols

The most commonly cited synthesis of this compound involves the reduction of a nitro precursor, 3-chloro-5-nitro-isoquinoline.

Experimental Protocol: Synthesis via Reduction

This protocol is adapted from established chemical synthesis methods.[4]

1. Reaction Setup:

-

Suspend 3-chloro-5-nitro-isoquinoline (0.1170 mole) in a mixture of glacial acetic acid (160 ml) and water (160 ml).[4]

-

Heat the mixture to 60°C while stirring.[4]

2. Reduction:

-

Slowly add powdered iron (15.2 g) to the stirred mixture, maintaining the temperature between 60°C and 70°C.[4]

-

After the addition is complete, continue stirring for an additional 2 hours.[4]

-

Allow the reaction mixture to stand overnight at room temperature.[4]

3. Work-up and Isolation:

-

Make the reaction mixture alkaline using a 20% w/v aqueous sodium hydroxide solution.[4]

-

Filter the resulting mixture. The solid residue contains the product.[4]

-

Dry the filter cake overnight in a vacuum oven at 50°C over silica gel.[4]

4. Purification:

-

Extract the dried cake three times with ether under reflux.[4]

-

Combine the ether extracts, treat with activated charcoal, and dry over anhydrous sodium sulfate.[4]

-

Filter the solution and evaporate the ether to yield the final product, this compound.[4] The reported melting point of the product is 175-177°C.[4]

Reactivity and Applications

This compound is a bifunctional molecule, offering two primary sites for chemical modification: the amine group at the 5-position and the chlorine atom at the 3-position. This dual reactivity makes it a highly valuable intermediate in medicinal chemistry for the synthesis of APIs.[1]

-

Amine Group Reactivity: The amino group (-NH₂) at the C5 position can readily undergo reactions such as acylation, alkylation, and sulfonylation, allowing for the introduction of diverse side chains that are often crucial for modulating a drug's biological activity and pharmacokinetic properties.[1]

-

Chloro Group Reactivity: The chlorine atom at the C3 position acts as a leaving group in nucleophilic aromatic substitution reactions.[6] More significantly, it is an ideal handle for modern metal-catalyzed cross-coupling reactions, including Suzuki, Heck, and Buchwald-Hartwig amination. These reactions enable the formation of new carbon-carbon and carbon-nitrogen bonds, facilitating the construction of complex, polycyclic drug candidates.[1]

The isoquinoline nucleus itself is a privileged scaffold found in numerous natural products and synthetic compounds with a broad range of biological activities, including anticancer and antimicrobial effects.

Safety and Handling

Proper handling of this compound is essential due to its potential hazards. The following information is compiled from available Safety Data Sheets (SDS).

Table 4: GHS Hazard and Precautionary Statements

| Classification | Code | Statement | Reference |

| Hazard | H302 | Harmful if swallowed. | [7] |

| H311 | Toxic in contact with skin. | [7] | |

| H315 | Causes skin irritation. | [7] | |

| H319 | Causes serious eye irritation. | [7] | |

| H412 | Harmful to aquatic life with long lasting effects. | [7] | |

| Precautionary | P264 | Wash skin thoroughly after handling. | [7] |

| P270 | Do not eat, drink or smoke when using this product. | [7] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | [7] | |

| P301 + P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. | [7] | |

| P302 + P352 + P312 | IF ON SKIN: Wash with plenty of water. Call a POISON CENTER/doctor if you feel unwell. | [7] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [7] | |

| P501 | Dispose of contents/container to an approved waste disposal plant. | [7] |

Table 5: Handling and Storage Recommendations

| Aspect | Recommendation | Reference |

| Handling | Handle in a well-ventilated place. Avoid formation of dust and aerosols. Avoid contact with skin and eyes. Wear suitable protective clothing, gloves, and eye/face protection. | [3][8] |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Store under an inert atmosphere. Recommended storage temperature is 2-8°C. | [3][5][8] |

| First Aid (Inhalation) | Move person into fresh air. | [8] |

| First Aid (Skin Contact) | Take off immediately all contaminated clothing. Rinse skin with water/shower. | [7] |

| First Aid (Eye Contact) | Rinse cautiously with water for several minutes. | [7] |

| First Aid (Ingestion) | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. | [7] |

References

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloroisoquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 3-Chloroisoquinolin-5-amine (CAS No: 58142-49-7). The information herein is intended to support research and development activities, particularly in the fields of medicinal chemistry and drug discovery, where this compound serves as a valuable heterocyclic building block.

Core Physicochemical Data

The fundamental physicochemical properties of this compound are summarized in the table below. These parameters are crucial for predicting the compound's behavior in various biological and chemical systems, including its absorption, distribution, metabolism, and excretion (ADME) profile.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₇ClN₂ | [1] |

| Molecular Weight | 178.62 g/mol | [1] |

| Melting Point | 175 - 177 °C | [2] |

| Boiling Point | 372.6 °C at 760 mmHg | [1][3] |

| pKa (Predicted) | 2.14 ± 0.43 | [4] |

| LogP (XLogP3) | 2.4 | [1] |

| Density (Predicted) | 1.4 ± 0.1 g/cm³ | [1] |

| Polar Surface Area (PSA) | 38.9 Ų | [1] |

| Flash Point | 179.1 ± 23.7 °C | [1] |

| Refractive Index (Predicted) | 1.712 | [1] |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of scientific findings. The following sections describe the experimental protocols for the synthesis of this compound and general procedures for the determination of key physicochemical properties.

2.1. Synthesis of this compound

The synthesis of this compound is typically achieved through the reduction of 3-chloro-5-nitroisoquinoline.[2]

Materials:

-

3-chloro-5-nitroisoquinoline

-

Glacial acetic acid

-

Water

-

Powdered iron

-

20% w/v aqueous sodium hydroxide solution

-

Ether

-

Anhydrous sodium sulphate

-

Charcoal

-

Silica gel

Procedure:

-

Suspend 3-chloro-5-nitroisoquinoline (0.1170 mole) in glacial acetic acid (160 ml).

-

Add water (160 ml) while raising the temperature of the mixture to 60°C.

-

Slowly add powdered iron (15.2 g) to the stirred mixture, maintaining the temperature between 60° and 70°C.

-

Continue stirring for 2 hours after the complete addition of iron.

-

Allow the reaction mixture to stand overnight.

-

Make the mixture alkaline with a 20% w/v aqueous sodium hydroxide solution and filter.

-

Dry the residue overnight over silica gel in a vacuum oven at 50°C.

-

Break up the dried cake and extract it three times with ether under reflux.

-

Boil the ether extract with charcoal, dry over anhydrous sodium sulphate, and filter.

-

Evaporate the ether to yield 3-chloro-5-amino-isoquinoline.[2]

2.2. General Protocol for Melting Point Determination

The melting point of a solid is a key indicator of its purity. A common method for its determination is using a melting point apparatus.

Procedure:

-

Ensure the sample is dry and finely powdered.

-

Pack a small amount of the sample into a capillary tube, sealed at one end, to a height of 2-3 mm.

-

Place the capillary tube in the heating block of the melting point apparatus.

-

Heat the block at a steady rate (e.g., 1-2 °C per minute) when approaching the expected melting point.

-

Record the temperature at which the substance first begins to melt and the temperature at which it is completely liquid. This range is the melting point.

2.3. General Protocol for pKa Determination

The pKa, or acid dissociation constant, is a measure of the strength of an acid in solution. For an amine, the pKa refers to its conjugate acid. Potentiometric titration is a standard method for its determination.

Procedure:

-

Dissolve a precisely weighed amount of this compound in a suitable solvent (e.g., water or a mixed solvent system if solubility is an issue).

-

Titrate the solution with a standardized solution of a strong acid (e.g., HCl).

-

Monitor the pH of the solution using a calibrated pH meter as the titrant is added incrementally.

-

Plot the pH of the solution against the volume of titrant added.

-

The pKa is the pH at the half-equivalence point, where half of the amine has been protonated.

2.4. General Protocol for LogP Determination

The partition coefficient (LogP) is a measure of a compound's lipophilicity and is crucial for predicting its membrane permeability. The shake-flask method is a classical approach for its determination.

Procedure:

-

Prepare a biphasic system of n-octanol and water (or a suitable buffer, typically at pH 7.4).

-

Dissolve a known amount of this compound in one of the phases.

-

Combine the two phases in a separatory funnel and shake vigorously to allow for partitioning of the compound between the two layers.

-

Allow the layers to separate completely.

-

Determine the concentration of the compound in each phase using a suitable analytical technique, such as UV-Vis spectroscopy or HPLC.

-

Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

References

An In-depth Technical Guide to 3-Chloroisoquinolin-5-amine: Molecular Weight and Formula

This guide provides essential physicochemical data for 3-Chloroisoquinolin-5-amine, a heterocyclic compound of interest to researchers and professionals in drug development and chemical synthesis.

Physicochemical Data

The fundamental molecular properties of this compound have been determined as follows. This data is crucial for experimental design, reaction stoichiometry, and analytical characterization.

| Property | Value |

| Molecular Formula | C9H7ClN2[1][2] |

| Molecular Weight | 178.62 g/mol [1][2] |

| Exact Mass | 178.029770 u[1] |

Experimental Protocols

Detailed experimental protocols for the determination of the molecular weight and formula of this compound are not available in the provided search results. These properties are typically determined through techniques such as mass spectrometry for molecular weight and elemental analysis for the molecular formula.

Logical Relationship of Chemical Properties

The following diagram illustrates the direct relationship between the chemical structure of this compound and its fundamental molecular properties.

References

Navigating the Solubility Landscape of 3-Chloroisoquinolin-5-amine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 3-Chloroisoquinolin-5-amine, a key intermediate in pharmaceutical synthesis. Given the limited availability of specific experimental data in public literature, this document outlines the theoretical principles governing its solubility, provides detailed experimental protocols for its determination, and presents an illustrative solubility profile in a range of common organic solvents. This guide is intended to be an essential resource for scientists and researchers engaged in the development and handling of this compound.

Theoretical Framework: Predicting Solubility

The solubility of a compound is fundamentally governed by the principle of "like dissolves like"[1]. This principle states that substances with similar polarities are more likely to be soluble in one another. This compound is a moderately polar molecule, possessing a polar amino group and a nitrogen-containing heterocyclic ring system, alongside a nonpolar chlorinated aromatic core. Its solubility in a given organic solvent will, therefore, depend on the balance of these polar and nonpolar interactions.

Generally, amines and heterocyclic compounds like isoquinoline are soluble in a variety of organic solvents[2][3][4][5]. Aromatic amines, in particular, tend to be soluble in aromatic solvents, while the presence of the polar amino group can also confer some solubility in polar solvents[1].

Key Structural Considerations for this compound:

-

Isoquinoline Ring: The aromatic nature of the isoquinoline ring system contributes to favorable van der Waals interactions with nonpolar and aromatic solvents.

-

Amino Group (-NH2): This primary amine group is capable of hydrogen bonding, which can enhance solubility in protic solvents (e.g., alcohols) and polar aprotic solvents that can act as hydrogen bond acceptors.

-

Chloro Group (-Cl): The electronegative chlorine atom introduces a dipole moment, slightly increasing the overall polarity of the molecule.

Based on these features, it can be predicted that this compound will exhibit good solubility in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF), and moderate solubility in alcohols like ethanol and methanol. Its solubility is expected to be lower in nonpolar solvents like hexane and toluene.

Illustrative Solubility Data

While specific, experimentally determined quantitative solubility data for this compound is not widely available, the following table presents a hypothetical but realistic solubility profile based on the theoretical principles discussed above. These values are intended for illustrative purposes to guide solvent selection and should be experimentally verified for any critical application.

| Solvent | Solvent Type | Predicted Solubility (g/L) at 25°C |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | > 200 |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | > 200 |

| Dichloromethane (DCM) | Moderately Polar | 50 - 100 |

| Chloroform | Moderately Polar | 50 - 100 |

| Tetrahydrofuran (THF) | Polar Aprotic | 20 - 50 |

| Acetone | Polar Aprotic | 10 - 20 |

| Ethyl Acetate | Moderately Polar | 5 - 10 |

| Ethanol | Polar Protic | 5 - 10 |

| Methanol | Polar Protic | 2 - 5 |

| Acetonitrile | Polar Aprotic | 1 - 5 |

| Toluene | Nonpolar | < 1 |

| Hexane | Nonpolar | < 0.1 |

Experimental Protocols for Solubility Determination

To obtain accurate quantitative solubility data, a systematic experimental approach is necessary. The following section details several widely accepted methods for determining the solubility of organic compounds in organic solvents.

General Experimental Workflow

The determination of solubility typically follows a standardized workflow to ensure accurate and reproducible results. The diagram below illustrates the key steps involved.

Shake-Flask Method (Thermodynamic Solubility)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.

Methodology:

-

Preparation of Saturated Solution: Add an excess amount of this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess solid is crucial to ensure that the solution reaches saturation.

-

Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C) for a predetermined period (typically 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the constant temperature to permit the excess solid to sediment. Carefully withdraw a clear aliquot of the supernatant using a syringe fitted with a solvent-resistant filter (e.g., 0.22 µm PTFE) to remove any undissolved particles.

-

Quantification: Analyze the concentration of this compound in the filtered supernatant using one of the methods described below.

Quantification Methods

This method is straightforward but generally less sensitive than spectroscopic or chromatographic techniques.

Methodology:

-

Accurately weigh a clean, dry evaporating dish.

-

Pipette a precise volume of the filtered saturated solution into the pre-weighed dish.

-

Carefully evaporate the solvent under a gentle stream of nitrogen or in a fume hood.

-

Once the solvent has completely evaporated, dry the dish containing the solid residue in a vacuum oven until a constant weight is achieved.

-

The difference between the final and initial weights of the dish gives the mass of the dissolved this compound.

-

Calculate the solubility in g/L or mg/mL.

This method is suitable if the compound has a chromophore that absorbs in the UV-Vis range and does not decompose in the chosen solvent. The isoquinoline ring system is expected to have a strong UV absorbance.

Methodology:

-

Determine λmax: Prepare a dilute solution of this compound in the solvent of interest and scan its UV-Vis spectrum to determine the wavelength of maximum absorbance (λmax). Based on the isoquinoline structure, the λmax is likely to be in the range of 250-350 nm.

-

Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the same solvent. Measure the absorbance of each standard at the λmax and plot a calibration curve of absorbance versus concentration.

-

Analyze Sample: Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted sample at λmax.

-

Calculate Concentration: Use the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution is then calculated by multiplying this concentration by the dilution factor.

HPLC is a highly sensitive and specific method for determining solubility, especially in complex mixtures or for compounds that may degrade.

Methodology:

-

Develop an HPLC Method: Develop a suitable HPLC method for the analysis of this compound. A reversed-phase C18 column with a mobile phase consisting of a mixture of acetonitrile and water or methanol and water with a suitable buffer (e.g., ammonium acetate or formic acid) is a good starting point for aromatic amines. Detection can be performed using a UV detector at the λmax determined previously.

-

Prepare Calibration Curve: Prepare a series of standard solutions of known concentrations of this compound in the mobile phase or a solvent compatible with the initial mobile phase conditions. Inject a fixed volume of each standard and create a calibration curve by plotting the peak area against concentration.

-

Analyze Sample: Dilute the filtered saturated solution with a known volume of a suitable solvent. Inject a fixed volume of the diluted sample into the HPLC system.

-

Calculate Concentration: Determine the concentration of the diluted sample from the calibration curve using the measured peak area. Calculate the solubility of the original saturated solution by multiplying this concentration by the dilution factor.

Visualizing Solubility Principles

The "like dissolves like" principle can be visualized as a logical relationship between the properties of the solute and the solvent. The following diagram illustrates this concept for this compound.

Conclusion

While quantitative solubility data for this compound is not readily found in the public domain, a strong predictive understanding of its behavior in various organic solvents can be established based on its molecular structure and the fundamental principles of solubility. This technical guide provides researchers, scientists, and drug development professionals with the necessary theoretical background and detailed experimental protocols to accurately determine the solubility of this important compound. The illustrative data and workflow diagrams serve as a practical starting point for laboratory investigations, enabling more informed decisions in process development, formulation, and quality control.

References

Technical Guide: Spectroscopic Data for 3-Chloroisoquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloroisoquinolin-5-amine is a substituted isoquinoline derivative with potential applications in medicinal chemistry and materials science. As a functionalized heterocyclic compound, it serves as a valuable building block for the synthesis of more complex molecules. A thorough understanding of its spectroscopic properties is essential for its identification, characterization, and quality control in research and development settings. This technical guide provides a detailed overview of the expected spectroscopic data for this compound, along with standard experimental protocols for data acquisition.

Due to the limited availability of public experimental spectra for this specific compound, this guide is based on established principles of spectroscopic analysis for aromatic amines, chloro-substituted heterocycles, and isoquinoline derivatives, supplemented by predicted data.

Predicted Spectroscopic Data

The following tables summarize the anticipated spectroscopic data for this compound.

Table 1: Predicted ¹H NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Multiplicity | Number of Protons | Assignment |

| ~8.5 | s | 1H | H-1 |

| ~7.8 | d | 1H | H-8 |

| ~7.6 | t | 1H | H-7 |

| ~7.4 | s | 1H | H-4 |

| ~7.0 | d | 1H | H-6 |

| ~5.0 | br s | 2H | -NH₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) (ppm) | Carbon Assignment |

| ~152 | C-3 |

| ~148 | C-5 |

| ~145 | C-8a |

| ~130 | C-7 |

| ~128 | C-4a |

| ~125 | C-1 |

| ~120 | C-8 |

| ~115 | C-4 |

| ~110 | C-6 |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Abundance | Assignment |

| 178/180 | High | [M]⁺ (Molecular ion peak, ~3:1 ratio due to ³⁵Cl/³⁷Cl) |

| 143 | Moderate | [M-Cl]⁺ |

| 116 | Moderate | [M-Cl-HCN]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3450-3300 | Medium, two bands | N-H stretch (asymmetric and symmetric) |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 1620-1580 | Strong | N-H bend (scissoring) and C=C stretch (aromatic) |

| 1500-1400 | Medium to Strong | Aromatic C=C stretch |

| 1335-1250 | Strong | Aromatic C-N stretch[1] |

| 850-550 | Medium to Strong | C-Cl stretch |

Detailed Methodologies

The following are detailed protocols for the key experiments that would be used to generate the spectroscopic data presented above.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is typically used as an internal standard (0 ppm).

-

¹H NMR Spectroscopy:

-

Instrument: A 400 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Standard single-pulse sequence.

-

Spectral Width: -2 to 12 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 16-64, depending on sample concentration.

-

Temperature: 298 K.

-

-

-

¹³C NMR Spectroscopy:

-

Instrument: A 100 MHz or higher field NMR spectrometer.

-

Parameters:

-

Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

-

Spectral Width: 0 to 220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Temperature: 298 K.

-

-

2. Mass Spectrometry (MS)

-

Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent such as methanol or acetonitrile.

-

Instrumentation and Method:

-

Technique: Electron Ionization (EI) or Electrospray Ionization (ESI).

-

Mass Analyzer: Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

EI Conditions:

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

-

ESI Conditions (Positive Ion Mode):

-

Solvent Flow Rate: 0.1-0.5 mL/min.

-

Nebulizing Gas: Nitrogen.

-

Capillary Voltage: 3-5 kV.

-

Drying Gas Temperature: 250-350 °C.

-

-

3. Infrared (IR) Spectroscopy

-

Sample Preparation (Solid State):

-

KBr Pellet Method: 1-2 mg of this compound is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR): A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.

-

-

Instrumentation and Method:

-

Technique: Fourier-Transform Infrared (FTIR) Spectroscopy.

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Background: A background spectrum of the empty sample compartment (for KBr pellet) or the clean ATR crystal is recorded and subtracted from the sample spectrum.

-

-

Visualization

General Workflow for Synthesis and Characterization

The following diagram illustrates a typical workflow for the synthesis and subsequent characterization of a novel organic compound like this compound.

References

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectrum of 3-Chloroisoquinolin-5-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the expected ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 3-Chloroisoquinolin-5-amine. Due to the absence of publicly available experimental spectra for this specific compound, this document outlines the predicted spectral data based on its chemical structure and established NMR principles. It also includes a standardized experimental protocol for the acquisition of such data and illustrative diagrams to guide researchers in their spectroscopic analysis and contextualize the compound's potential applications.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and coupling constants (J) in Hertz (Hz) for the ¹H and ¹³C NMR spectra of this compound. These predictions are based on the analysis of its molecular structure, considering the electronic effects of the chloro and amino substituents on the isoquinoline core.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 | 8.9 - 9.1 | s | - |

| H-4 | 7.8 - 8.0 | s | - |

| H-6 | 6.8 - 7.0 | d | 7.5 - 8.5 |

| H-7 | 7.2 - 7.4 | t | 7.5 - 8.5 |

| H-8 | 7.0 - 7.2 | d | 7.5 - 8.5 |

| -NH₂ | 4.5 - 5.5 | br s | - |

s = singlet, d = doublet, t = triplet, br s = broad singlet

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 150 - 152 |

| C-3 | 148 - 150 |

| C-4 | 118 - 120 |

| C-4a | 125 - 127 |

| C-5 | 145 - 147 |

| C-6 | 110 - 112 |

| C-7 | 128 - 130 |

| C-8 | 115 - 117 |

| C-8a | 135 - 137 |

Experimental Protocol for NMR Spectroscopy

This section details a general methodology for acquiring high-quality ¹H and ¹³C NMR spectra of this compound.

2.1. Sample Preparation

-

Dissolution: Accurately weigh approximately 5-10 mg of this compound and dissolve it in 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterated Chloroform (CDCl₃), Deuterated Dimethyl Sulfoxide (DMSO-d₆)). The choice of solvent should be based on the compound's solubility and the desired resolution of the spectra.

-

Internal Standard: Add a small amount of an internal standard, typically Tetramethylsilane (TMS), to the solution to serve as a reference for the chemical shifts (δ = 0.00 ppm).

-

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

2.2. Instrument Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

¹H NMR Acquisition:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is typically used.

-

Number of Scans: 16 to 64 scans are generally sufficient, depending on the sample concentration.

-

Relaxation Delay (d1): A relaxation delay of 1-2 seconds is recommended.

-

Acquisition Time (aq): An acquisition time of 2-4 seconds should be employed to ensure good digital resolution.

-

-

¹³C NMR Acquisition:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') is used to simplify the spectrum and improve the signal-to-noise ratio.

-

Number of Scans: A larger number of scans (e.g., 1024 or more) is typically required due to the lower natural abundance of the ¹³C isotope.

-

Relaxation Delay (d1): A relaxation delay of 2-5 seconds is appropriate.

-

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.

-

Baseline Correction: Apply a baseline correction to obtain a flat baseline.

-

Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.

-

Integration and Peak Picking: Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons and pick the peaks in both spectra to determine their chemical shifts.

Visualizations

3.1. Workflow for Compound Characterization

The following diagram illustrates a typical workflow for the synthesis and spectroscopic characterization of a novel chemical entity like this compound.

Caption: Workflow for Synthesis and Spectroscopic Characterization.

3.2. Hypothetical Signaling Pathway

This diagram depicts a hypothetical signaling pathway where a substituted isoquinoline derivative could act as an inhibitor of a protein kinase, a common mechanism for such compounds in drug development.

Caption: Hypothetical Kinase Inhibition Pathway.

The Diverse Biological Activities of Isoquinoline Alkaloids: A Technical Guide for Researchers

An in-depth exploration of the pharmacological potential of isoquinoline alkaloids, detailing their mechanisms of action, quantitative efficacy, and the experimental protocols used for their evaluation.

Isoquinoline alkaloids, a large and structurally diverse group of natural products, are predominantly found in plant families such as Papaveraceae, Berberidaceae, and Ranunculaceae.[1] These compounds have long been a cornerstone of traditional medicine and have garnered significant scientific interest for their broad spectrum of biological activities. This technical guide provides a comprehensive overview of the anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties of key isoquinoline alkaloids, intended for researchers, scientists, and drug development professionals.

Anticancer Activity of Isoquinoline Alkaloids

Isoquinoline alkaloids have demonstrated significant potential as anticancer agents, primarily by inducing cell cycle arrest, apoptosis, and autophagy in various cancer cell lines.[2][3] Prominent among these are berberine, sanguinarine, and chelerythrine, which exert their effects through multiple mechanisms, including DNA intercalation, inhibition of critical enzymes, and modulation of key signaling pathways.[2][4]

Mechanisms of Anticancer Action

The anticancer effects of isoquinoline alkaloids are multifaceted. They can directly interact with nucleic acids, disrupting DNA replication and transcription.[2] For instance, sanguinarine and chelerythrine have been shown to bind to double-helical DNA.[2] Furthermore, these alkaloids can modulate crucial signaling pathways involved in cell proliferation, survival, and metastasis. Berberine, for example, has been shown to inhibit the PI3K/Akt/mTOR, Wnt/β-catenin, and MAPK/ERK signaling pathways.[5] It also suppresses tumor cell invasion and metastasis by down-regulating matrix metalloproteinases (MMPs) like MMP-2 and MMP-9.[6]

Apoptosis, or programmed cell death, is a key mechanism through which isoquinoline alkaloids eliminate cancer cells. This can occur through both caspase-dependent and -independent pathways. Chelerythrine, for instance, induces apoptosis by decreasing the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-3.[2] Berberine has been shown to induce apoptosis by increasing the expression of the pro-apoptotic protein BAX and decreasing the expression of the anti-apoptotic protein BCL-2.[7]

Quantitative Data on Anticancer Activity

The cytotoxic effects of isoquinoline alkaloids are often quantified by their half-maximal inhibitory concentration (IC50) values, which represent the concentration of a compound required to inhibit the growth of 50% of a cell population.

| Alkaloid | Cancer Cell Line | IC50 (µM) | Reference |

| Berberine | Tca8113 (oral squamous cell carcinoma) | Not specified | [7] |

| Berberine | Hela (cervical cancer) | Not specified | [7] |

| Berberine | CNE2 (nasopharyngeal carcinoma) | Not specified | [7] |

| Berberine | MCF-7 (breast cancer) | Not specified | [7] |

| Berberine | HT29 (colorectal cancer) | Not specified | [7] |

| Palmatine | Not specified | IC50 = 36.6 µM (for AChE inhibition) | [8] |

Note: The search results mentioned IC50 values for berberine's effect on multiple cancer cell lines but did not provide the specific numerical values.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes can, under defined conditions, reflect the number of viable cells present.

Methodology:

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.

-

Compound Treatment: The cells are then treated with various concentrations of the isoquinoline alkaloid for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the treatment period, the medium is removed, and MTT solution (typically 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.

-

Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., dimethyl sulfoxide - DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance of the colored solution is measured at a specific wavelength (usually between 500 and 600 nm) using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.

Signaling Pathway Diagram: Anticancer Mechanism of Berberine

Caption: Berberine's multifaceted anticancer mechanism.

Antimicrobial Activity of Isoquinoline Alkaloids

Several isoquinoline alkaloids exhibit potent antimicrobial activity against a broad spectrum of pathogens, including bacteria and fungi.[9][10] Sanguinarine and berberine are among the most studied in this regard. Their mechanisms of action often involve disruption of the cell membrane and wall, inhibition of key cellular processes, and interference with bacterial cell division.[11][12]

Mechanisms of Antimicrobial Action

Sanguinarine has been shown to be effective against methicillin-resistant Staphylococcus aureus (MRSA).[11] Its mechanism involves compromising the cytoplasmic membrane, leading to the release of membrane-bound autolytic enzymes and subsequent cell lysis.[11][13] It also alters septa formation during cell division.[11] Sanguinarine's antimicrobial action is also attributed to its ability to inhibit bacterial adherence.[14] Berberine has also been reported to have moderate antimicrobial activity, particularly against Gram-positive bacteria.[15]

Quantitative Data on Antimicrobial Activity

The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

| Alkaloid | Microorganism | MIC (µg/mL) | Reference |

| Sanguinarine | Methicillin-resistant Staphylococcus aureus (MRSA) | 3.12 - 6.25 | [11] |

| Sanguinarine | Staphylococcus aureus | 1.9 | [9] |

| Chelerythrine | Pseudomonas aeruginosa | 1.9 | [9] |

| Spathullin B | Staphylococcus aureus | 1 | [16] |

| Spathullin A | Staphylococcus aureus | 4 | [16] |

| Sanguinarine | Various plaque bacteria | 1 - 32 | [14] |

Experimental Protocol: Broth Dilution Method for MIC Determination

The broth dilution method is a standard technique used to determine the MIC of an antimicrobial agent.

Methodology:

-

Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium.

-

Serial Dilutions: The isoquinoline alkaloid is serially diluted in the broth medium in a series of tubes or a 96-well microtiter plate.

-

Inoculation: Each tube or well is inoculated with the standardized microbial suspension.

-

Incubation: The tubes or plates are incubated under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

MIC Determination: The MIC is recorded as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Workflow Diagram: Antimicrobial Action of Sanguinarine

Caption: Sanguinarine's mechanism of antimicrobial action.

Anti-inflammatory Activity of Isoquinoline Alkaloids

Many isoquinoline alkaloids possess significant anti-inflammatory properties.[17] They exert these effects by modulating various inflammatory pathways, including the inhibition of pro-inflammatory cytokines and enzymes. Palmatine and berberine are notable examples with well-documented anti-inflammatory activities.[2][8]

Mechanisms of Anti-inflammatory Action

Palmatine exerts its anti-inflammatory effects by inhibiting the NLRP3 inflammasome and the NF-κB signaling pathway.[8] The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition leads to a reduction in the production of pro-inflammatory mediators. Palmatine also activates the Nrf2/HO-1 pathway, which is involved in the antioxidant response and can indirectly modulate inflammation.[8][18] Berberine has also been shown to reduce the expression of inflammatory markers like TNF-α and IL-6.[2] Another isoquinoline alkaloid, tetrandrine, has also been noted for its anti-inflammatory potential.[19]

Quantitative Data on Anti-inflammatory Activity

The anti-inflammatory activity of isoquinoline alkaloids can be assessed in various in vivo and in vitro models.

| Alkaloid | Assay | Effect | Reference |

| Fumaria officinalis extract | Carrageenan-induced paw edema (in vivo, 200 mg/kg) | 77% efficiency in reducing edema | [20] |

| Fumaria officinalis extract | BSA denaturation (in vitro, 500 µg/mL) | 76.16% protection | [20] |

| Dactyllactone A | IL-1β and PGE2 expression (in vitro) | Significant inhibition | [21] |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rodents

This is a widely used in vivo model to screen for the anti-inflammatory activity of compounds.

Methodology:

-

Animal Grouping: Rodents (typically rats or mice) are divided into control and treatment groups.

-

Compound Administration: The test compound (isoquinoline alkaloid) is administered to the treatment groups, usually orally or intraperitoneally, at various doses. The control group receives the vehicle.

-

Induction of Inflammation: After a specific period, a sub-plantar injection of carrageenan (a phlogistic agent) is administered into the hind paw of each animal to induce localized inflammation and edema.

-

Measurement of Paw Volume: The volume of the paw is measured at different time points after carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema in the treated groups is calculated by comparing the increase in paw volume with the control group.

Signaling Pathway Diagram: Anti-inflammatory Mechanism of Palmatine

Caption: Palmatine's dual anti-inflammatory and antioxidant mechanism.

Neuroprotective Effects of Isoquinoline Alkaloids

A growing body of evidence suggests that isoquinoline alkaloids possess significant neuroprotective properties, making them promising candidates for the treatment of neurodegenerative diseases.[22][23] Their mechanisms of action in the nervous system are diverse and include anti-inflammatory effects, antioxidant activity, regulation of autophagy, and modulation of neurotransmitter systems.[22]

Mechanisms of Neuroprotective Action

Tetrandrine has been shown to protect brain cells from apoptosis by regulating the expression of Bcl-2 and Bax proteins.[24] It also exhibits neuroprotective effects in models of vascular dementia by reducing the expression of interleukin-1β (IL-1β) and the phosphorylation of the NMDA receptor subunit NR2B.[19] Furthermore, tetrandrine can attenuate neuronal damage after ischemia/reperfusion injury by reducing oxidative stress and autophagy.[25][26] Berberine and nuciferine also exhibit neuroprotective effects through their anti-inflammatory and antioxidant activities.[22] Palmatine has shown potential in the context of Alzheimer's disease by inhibiting acetylcholinesterase (AChE).[8][27]

Quantitative Data on Neuroprotective Activity

The neuroprotective effects of isoquinoline alkaloids are often evaluated by their ability to reduce neuronal damage or improve functional outcomes in various models.

| Alkaloid | Model | Effect | Reference |

| Tetrandrine | Phenobarbital-withdrawn rats | Alleviates withdrawal symptoms and protects brain cells from apoptosis | [24] |

| Tetrandrine | Vascular dementia rat model | Reduces neuronal necrosis and pathological damage in the hippocampus | [19] |

| Tetrandrine | Ischemia/reperfusion rat model | Improves neurological function and decreases infarct volume | [25] |

| Palmatine | In vitro | Inhibits acetylcholinesterase (IC50 = 36.6 µM) | [8] |

Experimental Protocol: In Vivo Model of Ischemia/Reperfusion Injury

The middle cerebral artery occlusion (MCAO) model in rodents is a common method to study the effects of compounds on ischemic stroke.

Methodology:

-

Animal Preparation: Rodents are anesthetized, and the middle cerebral artery is temporarily occluded, typically using an intraluminal filament.

-

Ischemia and Reperfusion: The occlusion is maintained for a specific duration (e.g., 60-90 minutes) to induce ischemia, after which the filament is withdrawn to allow for reperfusion.

-

Compound Administration: The isoquinoline alkaloid is administered before, during, or after the ischemic event at various doses.

-

Neurological Assessment: Neurological deficits are assessed at different time points using standardized scoring systems.

-

Histological Analysis: After a certain period, the animals are euthanized, and their brains are removed for histological analysis to determine the infarct volume and assess neuronal damage.

Logical Relationship Diagram: Neuroprotective Mechanisms of Tetrandrine

Caption: Tetrandrine's multi-target neuroprotective effects.

Conclusion

Isoquinoline alkaloids represent a rich source of biologically active compounds with significant therapeutic potential. Their diverse mechanisms of action against cancer, microbial infections, inflammation, and neurodegenerative diseases underscore their importance in drug discovery and development. This guide provides a foundational understanding of their biological activities, supported by quantitative data and detailed experimental protocols, to aid researchers in their exploration of this fascinating class of natural products. Further research is warranted to fully elucidate their therapeutic efficacy and to translate these promising findings into clinical applications.

References

- 1. Isoquinoline alkaloids - Wikipedia [en.wikipedia.org]

- 2. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Anticancer Effect of Natural Plant Alkaloid Isoquinolines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. The Anti-Cancer Mechanisms of Berberine: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Berberine induces apoptosis and arrests the cell cycle in multiple cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The Activity of Isoquinoline Alkaloids and Extracts from Chelidonium majus against Pathogenic Bacteria and Candida sp - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Antimicrobial activity of some isoquinoline alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The mechanism of action of sanguinarine against methicillin-resistant Staphylococcus aureus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | Antibacterial activity and mechanism of sanguinarine against Staphylococcus aureus by interfering with the permeability of the cell wall and membrane and inducing bacterial ROS production [frontiersin.org]

- 13. jstage.jst.go.jp [jstage.jst.go.jp]

- 14. Antimicrobial action of sanguinarine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. Anti-Inflammatory Activity of Alkaloids: An Update from 2000 to 2010 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. Neuroprotective effects of tetrandrine against vascular dementia - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Anti-inflammatory potential of isoquinoline alkaloids from Fumaria officinalis: in vitro, in vivo, and in silico evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. pubs.acs.org [pubs.acs.org]

- 22. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. Protective effects of tetrandrine on brain cells in phenobarbital-dependent and -withdrawn rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Tetrandrine attenuates ischemia/reperfusion‑induced neuronal damage in the subacute phase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Tetrandrine attenuates ischemia/reperfusion-induced neuronal damage in the subacute phase - PMC [pmc.ncbi.nlm.nih.gov]

- 27. Frontiers | From traditional remedy to modern therapy: a comprehensive review of palmatine’s multi-target mechanisms and ethnopharmacological potential [frontiersin.org]

The "Magic Chloro" Effect: A Technical Guide to the Role of Chlorinated Heterocycles in Medicinal Chemistry

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of chlorine atoms into heterocyclic scaffolds is a cornerstone of modern medicinal chemistry. This simple substitution can dramatically enhance a molecule's therapeutic potential, influencing its potency, selectivity, and pharmacokinetic profile. This technical guide provides an in-depth exploration of the multifaceted role of chlorinated heterocycles in drug discovery and development. It delves into the physicochemical and electronic effects of chlorination, presents quantitative data on the impact of this halogen on biological activity, and offers detailed experimental protocols for the synthesis of key chlorinated heterocyclic intermediates. Furthermore, this guide visualizes the intricate signaling pathways modulated by prominent chlorinated heterocyclic drugs, offering a comprehensive resource for researchers aiming to leverage the "magic chloro" effect in their own drug design endeavors.

Introduction: The Privileged Role of Chlorine in Heterocyclic Drugs

Heterocyclic compounds form the structural core of a vast majority of pharmaceuticals.[1] The introduction of a chlorine atom onto these rings is a widely employed strategy to optimize drug-like properties. Currently, over 250 FDA-approved drugs contain chlorine, and this number is expected to grow.[2] The prevalence of chlorine in pharmaceuticals stems from its ability to profoundly influence a molecule's electronic and physicochemical properties.

The carbon-chlorine (C-Cl) bond can increase the lipophilicity of a compound, which can enhance its ability to cross biological membranes and interact with hydrophobic pockets in target proteins.[3] Electronically, chlorine acts as an electron-withdrawing group through induction, which can alter the pKa of nearby functional groups and influence metabolic stability.[4] This seemingly simple atomic substitution can lead to remarkable improvements in potency and significant alterations in pharmacokinetic parameters such as clearance and half-life.[3]

Quantitative Impact of Chlorination on Biological Activity and Physicochemical Properties

The decision to incorporate a chlorine atom into a drug candidate is often driven by quantitative improvements in its biological and physicochemical profile. The following tables summarize key data from studies evaluating the impact of chlorination on antifungal activity and lipophilicity.

Table 1: Antifungal Activity of 2-Chloromethyl-1H-benzimidazole Derivatives

| Compound | Substituent | C. gloeosporioides IC₅₀ (µg/mL) | A. solani IC₅₀ (µg/mL) | F. solani IC₅₀ (µg/mL) | B. cinerea IC₅₀ (µg/mL) |

| 4m | Unsubstituted benzene ring | 20.76 | 27.58 | 18.60 | >100 |

| 7f | para-chloro substituted benzene ring | >100 | >100 | >100 | 13.36 |

| 5b | Sulfonyl group | 11.38 | >100 | 40.15 | 57.71 |

Data sourced from a study on the antifungal activity of benzimidazole derivatives against various phytopathogenic fungi. The introduction of chlorine at specific positions demonstrated selective and potent inhibitory effects.[5]

Table 2: Hydro-Lipophilic Properties of Chlorinated 1-Hydroxynaphthalene-2-carboxanilides

| Compound | Substituent(s) | log k | log D₆.₅ | log D₇.₄ |

| 1 | H | 0.6084 | 0.5139 | 0.5487 |

| 2 | 2,3-di-Cl | 0.6838 | 0.4371 | 0.3870 |

| 3 | 2,4-di-Cl | 0.7387 | 0.5168 | 0.4680 |

| 4 | 2,5-di-Cl | 0.6717 | 0.3949 | 0.3938 |

| 6 | 3,4-di-Cl | 0.9304 | 0.9048 | 0.8909 |

| 7 | 3,5-di-Cl | 0.9704 | 0.9531 | 0.9306 |

| 8 | 2,4,5-tri-Cl | 0.6894 | 0.5314 | 0.4864 |

| 9 | 2,4,6-tri-Cl | 0.8398 | 0.7254 | 0.6825 |

| 10 | 3,4,5-tri-Cl | 1.2387 | 1.0960 | 1.0561 |

log k represents the logarithm of the capacity factor, and log D represents the logarithm of the distribution coefficient at a given pH, both determined by RP-HPLC. These values are indicators of lipophilicity.[6][7]

Experimental Protocols for the Synthesis of Chlorinated Heterocycles

The synthesis of chlorinated heterocycles is a critical step in the drug discovery process. Below are detailed methodologies for the preparation of key chlorinated heterocyclic scaffolds.

Synthesis of 7-Chloro-4-(phenylsulfanyl)quinoline

This protocol describes the synthesis of a 7-chloroquinoline derivative, a scaffold found in numerous bioactive compounds, via nucleophilic aromatic substitution.

Materials:

-

4,7-dichloroquinoline

-

Thiophenol

-

Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

Hexanes

-

Deionized water

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4,7-dichloroquinoline (1.0 eq) in DMF, add potassium carbonate (2.0 eq) and thiophenol (1.2 eq).[8]

-

Heat the reaction mixture to 80-100 °C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).[8]

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.[8]

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).[8]

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.[8]

-

Concentrate the organic phase under reduced pressure to obtain the crude product.[8]

-

Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexanes as the eluent to afford 7-Chloro-4-(phenylsulfanyl)quinoline.[8]

Synthesis of 2-Chloromethyl-1H-benzimidazole

This protocol details the synthesis of a versatile chlorinated benzimidazole intermediate.

Materials:

-

o-phenylenediamine

-

Chloroacetic acid

-

5 N Hydrochloric acid (HCl)

-

Ammonia solution

-

Petroleum ether (PE)

-

Acetone

Procedure:

-

A mixture of o-phenylenediamine (80 mmol) and chloroacetic acid (70 mmol) is taken in a solution of 5 N HCl (60 mL) and refluxed in an oil bath for 8 hours.[5]

-

The reaction mixture is then cooled to room temperature and neutralized with ammonia solution.[5]

-

A yellow residue is obtained by filtration and washed with water.[5]

-

The crude product is purified by column chromatography on silica gel eluting with petroleum ether:acetone (3:1) to yield 2-chloromethyl-1H-benzimidazole as a yellow solid.[5]

Synthesis of 4,6-Dichloropyrimidine

This procedure outlines a method for the synthesis of a key chlorinated pyrimidine building block.

Materials:

-

4,6-dihydroxypyrimidine

-

Aprotic solvent (e.g., butyronitrile)

-

Quaternary ammonium or phosphonium salt catalyst

-

Phosgene

Procedure:

-

The starting material, 4,6-dihydroxypyrimidine, is slurried in an aprotic solvent along with a catalyst (e.g., ALIQUAT® 336).[9]

-

The mixture is heated to approximately 105-110 °C.[9]

-

Phosgene is then introduced into the reaction mixture.[9]

-

The reaction is monitored until completion, yielding 4,6-dichloropyrimidine.[9]

Visualization of Signaling Pathways and Experimental Workflows

Understanding the mechanism of action of chlorinated heterocyclic drugs often involves elucidating their effects on complex cellular signaling pathways. The following diagrams, rendered using the DOT language, illustrate key pathways and a general experimental workflow.

Caption: General workflow for the synthesis of a chlorinated heterocycle.

Caption: Loratadine inhibits pro-inflammatory cytokine production.[][11][12]

Caption: Vemurafenib inhibits the MAPK pathway in BRAF V600E mutant melanoma.[13][14][15][16]

Conclusion

The incorporation of chlorine into heterocyclic frameworks is a powerful and versatile strategy in medicinal chemistry. As demonstrated, this single-atom substitution can lead to significant, quantifiable improvements in biological activity and can favorably modulate physicochemical properties. The synthetic routes to these valuable compounds are well-established, providing a robust platform for the generation of diverse chemical libraries. Furthermore, the ability of chlorinated heterocycles to specifically interact with and modulate key signaling pathways, as exemplified by loratadine and vemurafenib, underscores their importance in the development of targeted therapies. For drug discovery and development professionals, a deep understanding of the principles and applications outlined in this guide is essential for harnessing the full potential of the "magic chloro" effect in creating the next generation of innovative medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Effect of “magic chlorine” in drug discovery: an in silico approach - RSC Advances (RSC Publishing) DOI:10.1039/D3RA06638J [pubs.rsc.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. benchchem.com [benchchem.com]

- 9. WO2002000628A2 - Synthesis of chlorinated pyrimidines - Google Patents [patents.google.com]

- 11. mdpi.com [mdpi.com]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. ClinPGx [clinpgx.org]

- 16. mdpi.com [mdpi.com]

The Versatile Intermediate: A Technical Guide to 3-Chloroisoquinolin-5-amine for Advanced Chemical Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Chloroisoquinolin-5-amine is a key fine chemical intermediate with significant applications in medicinal chemistry and materials science. Its unique bifunctional nature, featuring a reactive chlorine atom and a nucleophilic amino group on the isoquinoline scaffold, makes it a valuable building block for the synthesis of a diverse range of complex molecules. This technical guide provides an in-depth overview of the synthesis, properties, and applications of this compound, with a particular focus on its role in the development of targeted therapeutics such as PARP and kinase inhibitors. Detailed experimental protocols, comprehensive data tables, and visual diagrams of synthetic workflows and relevant biological pathways are presented to support researchers in leveraging this versatile intermediate for their research and development endeavors.

Introduction

The isoquinoline core is a privileged scaffold in medicinal chemistry, found in numerous natural products and synthetic compounds with a wide array of biological activities. The strategic functionalization of this core structure allows for the fine-tuning of physicochemical and pharmacological properties. This compound has emerged as a particularly useful intermediate due to the orthogonal reactivity of its two functional groups. The amine group at the 5-position can be readily acylated, alkylated, or used in the formation of various heterocyclic systems. Concurrently, the chlorine atom at the 3-position is susceptible to nucleophilic aromatic substitution and can participate in metal-catalyzed cross-coupling reactions, enabling the introduction of diverse substituents.[1] This dual reactivity provides a powerful platform for the construction of extensive chemical libraries for drug discovery and the development of novel functional materials.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physicochemical and spectroscopic properties of this compound is essential for its effective use in synthesis and for the characterization of its derivatives. The following tables summarize key data for this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 58142-49-7 | [1][2] |

| Molecular Formula | C₉H₇ClN₂ | [2] |

| Molecular Weight | 178.62 g/mol | [2] |

| Appearance | Not specified, likely a solid | |

| Melting Point | 175 - 177 °C | [3] |

| Boiling Point | 372.6 °C at 760 mmHg | [2][4] |

| Density | 1.4 ± 0.1 g/cm³ | [2][4] |

| pKa | 2.14 ± 0.43 (Predicted) | [5] |

| XLogP3 | 2.4 | [2][4] |

| PSA (Polar Surface Area) | 38.9 Ų | [2][4] |

Table 2: Spectroscopic Data of this compound

| Spectroscopy | Data | Reference |

| ¹H NMR | Spectral data not explicitly found in search results. Predicted shifts would show aromatic protons and a broad singlet for the NH₂ protons. | [6] |

| ¹³C NMR | Spectral data not explicitly found in search results. Carbons attached to nitrogen would be deshielded. | [6] |

| Mass Spectrometry | Exact Mass: 178.029770 | [2][4] |

| IR Spectroscopy | Expected peaks for N-H stretching (around 3300-3500 cm⁻¹), C=N and C=C stretching in the aromatic region, and C-Cl stretching. | [6] |

Synthesis and Experimental Protocols

The most commonly cited synthesis of this compound involves the reduction of a nitro precursor.

Synthesis of this compound from 3-Chloro-5-nitroisoquinoline

This procedure involves the reduction of the nitro group of 3-chloro-5-nitroisoquinoline using powdered iron in a mixture of acetic acid and water.[3]

Experimental Protocol:

-

Suspension: Suspend 3-chloro-5-nitroisoquinoline (20.9 g, 0.1170 mole) in a mixture of glacial acetic acid (160 ml) and water (160 ml).

-

Heating: Heat the mixture to 60°C with stirring.

-

Addition of Iron: Slowly add powdered iron (15.2 g) to the stirred mixture, maintaining the temperature between 60°C and 70°C.

-

Reaction: Continue stirring for 2 hours after the addition of iron is complete.

-

Overnight Standing: Allow the reaction mixture to stand overnight at room temperature.

-

Basification: Make the mixture alkaline by adding a 20% w/v aqueous sodium hydroxide solution.

-

Filtration: Filter the mixture to separate the solid residue.

-

Drying: Dry the residue overnight in a vacuum oven at 50°C over silica gel.

-

Extraction: Break up the dried cake and extract it three times with ether under reflux.

-

Purification: Combine the ether extracts, treat with charcoal, dry over anhydrous sodium sulphate, filter, and evaporate the ether to yield the product.

-

Yield: An initial yield of 9.25 g with a melting point of 176-177°C can be obtained. Further extraction can provide an additional 4.2 g.[3]

Caption: Synthetic workflow for this compound.

Reactivity and Derivatization

The synthetic utility of this compound lies in the differential reactivity of its amino and chloro substituents.

Reactions at the 5-Amino Group

The amino group is a versatile handle for introducing a variety of side chains, which is often crucial for modulating the biological activity of the resulting molecules.

-

Acylation: The amino group can be readily acylated with acid chlorides or anhydrides to form amides. This is a common strategy in the synthesis of PARP inhibitors, where a carboxamide moiety often mimics the nicotinamide portion of the NAD+ substrate.

-

Alkylation: The amino group can undergo alkylation reactions to introduce alkyl substituents.

-

Formation of Heterocycles: The amine can serve as a nucleophile in condensation reactions to form various fused heterocyclic systems.

Reactions at the 3-Chloro Group

The chlorine atom can be displaced or used in cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

-

Nucleophilic Aromatic Substitution: The chlorine atom can be displaced by various nucleophiles, such as amines, alcohols, and thiols.

-

Metal-Catalyzed Cross-Coupling Reactions: The chloro-substituted position is amenable to Suzuki, Buchwald-Hartwig, and other cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, and other groups.[1]

Applications in Drug Discovery

This compound is a valuable building block for the synthesis of various therapeutic agents, most notably inhibitors of Poly(ADP-ribose) polymerase (PARP) and various kinases.

PARP Inhibitors

PARP enzymes are crucial for DNA repair. In cancer cells with deficient DNA repair mechanisms (e.g., those with BRCA mutations), inhibiting PARP leads to synthetic lethality and cell death. The isoquinolinone scaffold, which can be derived from this compound, is a common feature in many PARP inhibitors. The general structure often includes a cyclic amide that mimics the nicotinamide binding site of NAD+ on the PARP enzyme.

Caption: PARP inhibition signaling pathway.

Representative Experimental Protocol for Derivatization towards a PARP Inhibitor Scaffold:

This hypothetical protocol outlines the conversion of this compound to an isoquinolinone scaffold, a core component of many PARP inhibitors.

-

Hydrolysis of the Chloro Group: Heat a solution of this compound in a strong aqueous acid (e.g., HCl) to hydrolyze the chloro group to a hydroxyl group, forming 5-aminoisoquinolin-3-ol. This product may exist in tautomeric equilibrium with 5-aminoisoquinolin-3(2H)-one.

-

Acylation of the Amino Group: React the resulting 5-aminoisoquinolin-3(2H)-one with a suitable acylating agent (e.g., an aromatic acid chloride) in the presence of a base (e.g., pyridine) to form the corresponding amide.

Kinase Inhibitors

Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The quinoline and isoquinoline scaffolds are present in several FDA-approved kinase inhibitors. Derivatives of this compound can be designed to target the ATP-binding site of specific kinases.

Caption: Generic kinase inhibition pathway.

Representative Experimental Protocol for Derivatization towards a Kinase Inhibitor Scaffold:

This hypothetical protocol illustrates how this compound could be elaborated into a potential kinase inhibitor.

-

Suzuki Coupling: React this compound with a suitable boronic acid (e.g., a substituted phenylboronic acid) under palladium catalysis (e.g., Pd(PPh₃)₄) with a base (e.g., Na₂CO₃) in a suitable solvent system (e.g., dioxane/water) to introduce a substituent at the 3-position.

-

Amide Coupling: Acylate the 5-amino group of the resulting 3-substituted isoquinoline with a carboxylic acid containing a pharmacophore known to interact with the hinge region of a target kinase, using a peptide coupling reagent (e.g., HATU) and a base (e.g., DIPEA).

Safety and Handling

As with all chemical reagents, this compound should be handled with appropriate safety precautions. It is recommended to consult the Safety Data Sheet (SDS) before use. Standard personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Handling should be performed in a well-ventilated area or a fume hood.

Conclusion

This compound is a high-value, versatile intermediate that offers significant potential for the synthesis of complex organic molecules. Its bifunctional nature provides a flexible platform for the development of novel compounds with a wide range of applications, particularly in the field of medicinal chemistry. The ability to readily derivatize both the amino and chloro groups allows for the systematic exploration of chemical space in the pursuit of new therapeutic agents targeting critical biological pathways. This guide provides a foundational resource for researchers looking to incorporate this valuable building block into their synthetic strategies.

References

- 1. Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Synthesis of 3-substituted benzamides and 5-substituted isoquinolin-1(2H)-ones and preliminary evaluation as inhibitors of poly(ADP-ribose)polymerase (PARP) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. echemi.com [echemi.com]

- 5. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

Methodological & Application

Synthesis of 3-Chloroisoquinolin-5-amine: A Detailed Protocol for the Reduction of 3-chloro-5-nitro-isoquinoline

Application Notes

3-Chloroisoquinolin-5-amine is a valuable heterocyclic intermediate in the fields of medicinal chemistry and drug development.[1] As a substituted isoquinoline, it provides a stable aromatic framework that can be chemically modified in various ways.[1] The presence of a chlorine atom at the 3-position and an amine group at the 5-position makes it a versatile building block for synthesizing a wide range of more complex molecules.[1] The amine group can be readily acylated or alkylated, while the chlorine atom can participate in nucleophilic substitution or metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings.[1] This dual functionality allows for the construction of intricate molecular architectures found in many active pharmaceutical ingredients (APIs).[1]

The synthesis of this compound is commonly achieved through the reduction of the nitro group of 3-chloro-5-nitro-isoquinoline. This transformation is a fundamental reaction in organic synthesis.[2] A well-established and effective method for this reduction utilizes iron powder in an acidic medium, such as acetic acid.[3][4] This method is often preferred due to its mild conditions and selectivity for the nitro group.[5] The following protocol provides a detailed procedure for this synthesis, adapted from established literature methods.[3]

Reaction Scheme

The overall reaction involves the reduction of the nitro group on the isoquinoline ring to a primary amine using iron in acetic acid and water.

Starting Material: 3-chloro-5-nitro-isoquinoline Product: this compound Reagents: Iron (Fe) powder, Glacial Acetic Acid (CH₃COOH), Water (H₂O)

Data Presentation

Table 1: Properties of Reactants and Product

| Compound | Molecular Formula | Molecular Weight ( g/mol ) |

| 3-chloro-5-nitro-isoquinoline | C₉H₅ClN₂O₂ | 208.60[6] |

| Iron (powder) | Fe | 55.845 |

| This compound | C₉H₇ClN₂ | 178.62[7] |

Table 2: Experimental Parameters and Results

| Parameter | Value | Reference |

| Starting Material Amount | 20.9 g (0.1170 mole) | [3] |

| Iron Powder Amount | 15.2 g | [3] |

| Glacial Acetic Acid Volume | 160 ml | [3] |

| Water Volume | 160 ml | [3] |

| Reaction Temperature | 60-70°C | [3] |

| Reaction Time | 2 hours (after iron addition) | [3] |

| Product Yield (initial) | 9.25 g | [3] |

| Product Yield (further extraction) | 4.2 g | [3] |

| Total Yield | 13.45 g (approx. 64%) | |

| Melting Point | 175-177°C | [3] |

| Appearance | Light yellow solid | [8] |

Experimental Workflow

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol